

Data Presentation: Reactivity of Silanes in H-Abstraction Reactions

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Compound of Interest

Compound Name: *Bis(ethylmethylamino)silane*

Cat. No.: *B6360028*

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The following tables summarize key quantitative data from a comparative DFT study on the reactivity of silanes. The data includes Bond Dissociation Energies (BDEs) of Si-H bonds and the barrier energies for hydrogen abstraction by a methyl radical (CH₃), a common reactive species. Lower barrier energies indicate higher reactivity.

Table 1: Bond Dissociation Energies (BDEs) of Si-H and C-H Bonds

Compound	Bond	BDE (kcal/mol)
Silane (SiH ₄)	Si-H	91.7[1][2]
Methane (CH ₄)	C-H	105.0[1][2]
Methylsilane (CH ₃ SiH ₃)	Si-H	92.7[1][2]
Ethane (C ₂ H ₆)	C-H	100.5[1][2]
Dimethylsilane ((CH ₃) ₂ SiH ₂)	Si-H	93.5[1][2]
Propane (C ₃ H ₈)	C-H	98.1[1][2]
Trimethylsilane ((CH ₃) ₃ SiH)	Si-H	94.7[1][2]
Isobutane ((CH ₃) ₃ CH)	C-H	95.7[1][2]

Table 2: Barrier Energies for H-Abstraction by Methyl Radical (CH₃)

Silane Compound	Barrier Energy (kcal/mol)	Alkane Counterpart	Barrier Energy (kcal/mol)
Disilane (Si ₂ H ₆)	7.8[2]	Ethane (C ₂ H ₆)	15.0[2]

Experimental Protocols: Computational Methodology

The data presented in this guide was obtained through a detailed computational study using Density Functional Theory (DFT). The following protocol outlines the methodology employed in the reference study.

1. Geometry Optimization and Frequency Calculations:

- Method: The geometries of all reactants, transition states, and products were optimized using the M06-2X density functional.
- Basis Set: The cc-pVTZ basis set was used for all atoms.
- Transition State Verification: Each transition state was confirmed to have a single imaginary frequency corresponding to the reaction coordinate. Intrinsic reaction coordinate (IRC) calculations were performed to ensure the transition states connect the correct reactants and products.

2. Single-Point Energy Calculations:

- Method: To obtain more accurate energies, single-point energy calculations were performed on the optimized geometries using the domain-based local pair natural orbital coupled cluster with perturbative triple excitations (DLPNO-CCSD(T)) method.
- Basis Set: The cc-pVTZ basis set was used for these calculations.

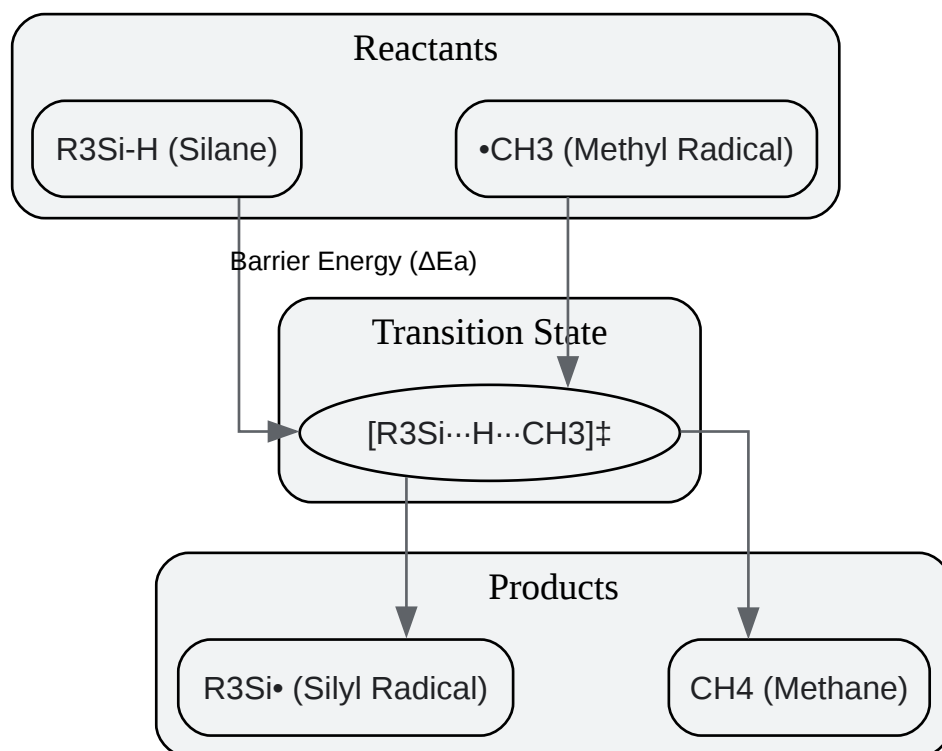
3. Rate Constant Calculations:

- Theory: The rate constants were calculated using conventional transition-state theory (TST).

- Tunneling Correction: The asymmetric Eckart tunneling correction was applied to account for quantum tunneling effects, particularly at lower temperatures.
- Temperature Range: The calculations were performed over a temperature range of 600–2000 K.

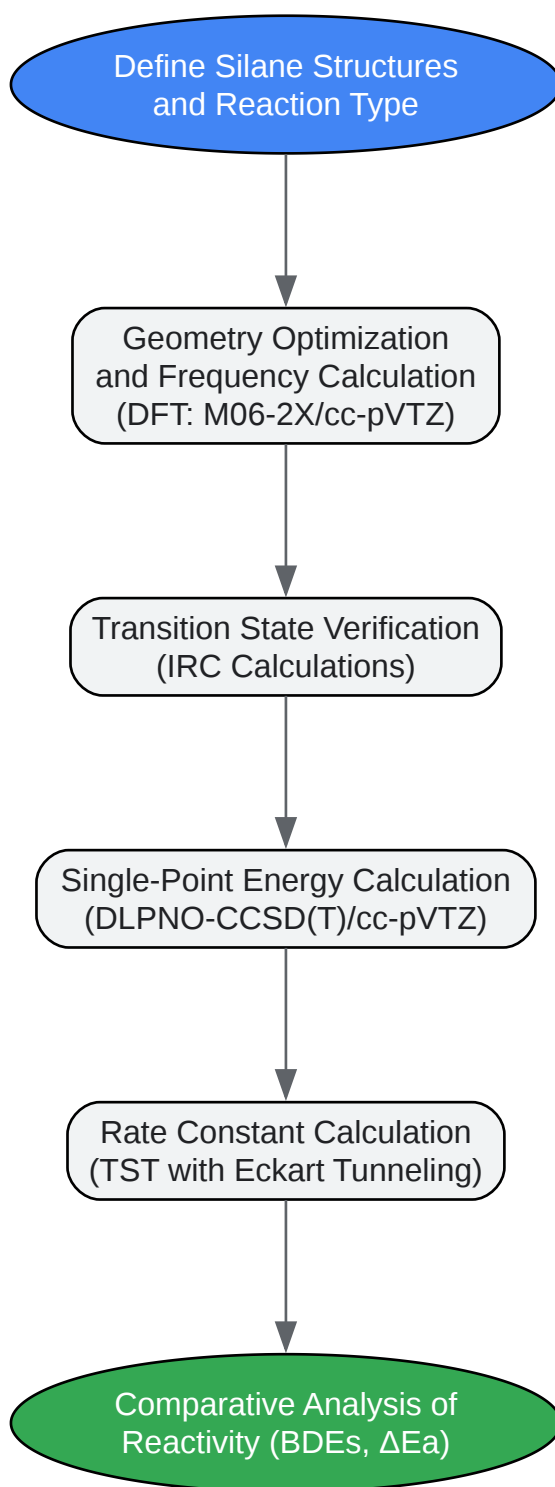
Visualizations: Reaction Pathways and Computational Workflow

The following diagrams illustrate the key reaction pathway and the general workflow of a comparative DFT study on silane reactivity.



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Caption: H-abstraction reaction from a silane by a methyl radical.



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Caption: General workflow of a DFT study on silane reactivity.

Conclusion

The provided DFT study data clearly indicates that Si-H bonds in silanes are generally weaker than C-H bonds in their alkane counterparts, as shown by the lower Bond Dissociation Energies.[1][2] This trend is consistent with the lower barrier energies for hydrogen abstraction from silanes, suggesting that silanes are more reactive in such reactions.[2] These findings have significant implications for the application of silanes in various fields, as their reactivity can be tailored by modifying their chemical structure. For researchers and drug development professionals, understanding these reactivity trends is essential for designing and synthesizing new silane-based materials with desired properties and stability. The computational methodology outlined provides a robust framework for conducting further comparative studies on other silanes of interest.

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References

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